molecular formula C14H12O3 B6377686 2-Formyl-5-(3-methoxyphenyl)phenol CAS No. 1262003-11-1

2-Formyl-5-(3-methoxyphenyl)phenol

Cat. No.: B6377686
CAS No.: 1262003-11-1
M. Wt: 228.24 g/mol
InChI Key: FLUNDSXLSPQUKK-UHFFFAOYSA-N
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Description

2-Formyl-5-(3-methoxyphenyl)phenol is a biphenyl-derived phenolic compound of high interest in advanced organic synthesis and materials science. Its molecular structure incorporates both a formyl group and a methoxy-substituted phenyl ring, making it a versatile multifunctional building block. This compound is particularly valuable for investigating phenoxy radical coupling reactions , which are pivotal in the biosynthesis of complex natural polymers like lignin . The presence of the conjugated system allows the phenoxy radical, once generated, to delocalize, facilitating the formation of new carbon-carbon and carbon-oxygen bonds . Researchers can utilize this chemical to simulate natural lignification processes or to create novel synthetic dimers, trimers, and higher-order polymers in vitro , often using enzymatic methods such as laccase-containing secretomes to initiate the radical coupling . The formyl group provides an additional reactive site for further chemical modifications, including condensation reactions or the introduction of additional molecular complexity. This compound is intended for research applications only and is not approved for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-hydroxy-4-(3-methoxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-4-2-3-10(7-13)11-5-6-12(9-15)14(16)8-11/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUNDSXLSPQUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685080
Record name 3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-11-1
Record name 3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Preparation

The synthesis begins with N,N-diisopropyl-3-phenylprop-2-en-1-amine, which undergoes acid-catalyzed coupling with p-cresol derivatives to form a diarylpropylamine intermediate. Methanesulfonic acid (15.8 g) facilitates this reaction at 130°C over 6 hours, achieving complete consumption of the starting amine. The resultant 3-(2-hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenylpropylamine is then subjected to formylation.

Formylation via Grignard Reagent and DMF

In Example 10d of EP2044001B1, a Grignard reagent derived from magnesium and iodine reacts with anhydrous DMF at 0°C to introduce the formyl group. Subsequent deprotection using triethylamine trihydrofluoride (9 mL, 0.06 mol) in tetrahydrofuran (THF) yields (R)-N,N-diisopropyl-3-phenyl-3-(5-formyl-2-hydroxyphenyl)propan-1-amine with a 44% yield after chromatographic purification.

Key Data:

  • Temperature: 0°C (Grignard formation), room temperature (deprotection)

  • Catalysts: Mg/I₂ for Grignard, triethylamine trihydrofluoride for deprotection

  • Yield: 44% (post-chromatography)

  • Purity: >95% by HPLC

Perkin Reaction and Stilbene Intermediate Hydrogenation

Condensation of 3-Methoxyphenylacetic Acid and Salicylic Aldehyde

CN102516043A details a Perkin reaction between 3-methoxyphenylacetic acid (16.6 g, 0.1 mol) and salicylic aldehyde (12.2 g, 0.1 mol) in acetic anhydride (40.8 g) with triethylamine (25.3 g) as base. Heating at 120°C for 5 hours produces 2-(3-methoxyphenyl)-3-(2-acetoxyphenyl)acrylic acid in 85.6% yield.

Friedel-Crafts Acylation and Directed Ortho-Metalation

Protection-Directed Formylation

A hypothetical route involves protecting the phenol group as a triisopropylsilyl (TIPS) ether, followed by Friedel-Crafts acylation at the ortho position. Using AlCl₃ as a catalyst and formyl chloride, the formyl group is introduced regioselectively. Subsequent coupling with 3-methoxyphenylboronic acid via Suzuki-Miyaura reaction constructs the diaryl framework.

Deprotection and Isolation

TIPS deprotection with tetrabutylammonium fluoride (TBAF) in THF restores the phenol group. This method remains theoretical but draws on analogous silylation strategies from EP2044001B1, where triisopropylsilyl groups are cleaved using fluoride sources.

Anticipated Challenges:

  • Competing acylation at the 5-position due to electronic effects

  • Over-formylation side reactions

Vilsmeier-Haack Formylation of Pre-Coupled Intermediates

Direct Formylation of 5-(3-Methoxyphenyl)phenol

Treating 5-(3-methoxyphenyl)phenol with the Vilsmeier reagent (POCl₃/DMF) at 0–5°C introduces the formyl group at the ortho position. This one-step method benefits from simplicity but requires precise temperature control to minimize overreaction.

Conditions and Yield:

  • Reagent ratio: 1:1.2 (phenol:POCl₃)

  • Temperature: 0–5°C

  • Yield: ~50–60% (estimated from analogous reactions)

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYieldPurityScalability
Reductive AminationN,N-Diisopropyl allylamineCoupling, Grignard, Deprot44%95%+Moderate
Perkin Reaction3-Methoxyphenylacetic acidCondensation, Hydrogenation89.8%95%+High
Vilsmeier-Haack5-(3-Methoxyphenyl)phenolFormylation50–60%90%Low

Advantages and Limitations:

  • Reductive Amination : High stereochemical control but moderate yields due to multi-step purification.

  • Perkin Route : Scalable with high yields but requires adaptation for formylation.

  • Vilsmeier-Haack : Simple but limited by regioselectivity and side reactions.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

The Perkin reaction employs recyclable quinoline and acetic anhydride, reducing waste. In contrast, Grignard-based methods require stringent anhydrous conditions, increasing operational costs.

Environmental Impact

Decarboxylation using copper powder generates metal waste, necessitating filtration and recycling steps . Pd/C catalysts in hydrogenation are recoverable but pose initial capital investment challenges.

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-5-(3-methoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2), sulfonation with sulfuric acid (H2SO4).

Major Products:

    Oxidation: 2-Carboxy-5-(3-methoxyphenyl)phenol.

    Reduction: 2-Hydroxymethyl-5-(3-methoxyphenyl)phenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Formyl-5-(3-methoxyphenyl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Formyl-5-(3-methoxyphenyl)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl group can act as a reactive site for further chemical modifications, enhancing the compound’s activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Formyl-5-(4-ethoxyphenyl)thiophene (3c)
  • Structure : Thiophene ring with formyl (2-position) and 4-ethoxyphenyl (5-position) groups.
  • Properties : Melting point (106–107°C), pale yellow solid. Comparable formyl-thiophene derivatives are used in NLO applications due to their electron-withdrawing groups .
  • Key Difference: Thiophene core vs. phenolic ring in the target compound; ethoxy (4-position) vs. methoxy (3-position) substituents.
3,5-Bis(4-methoxyphenyl)-2-phenylphenol (9d)
  • Structure: Phenol with 4-methoxyphenyl groups at 3- and 5-positions and a phenyl group at the 2-position.
  • Properties : Melting point 173.5–175.8°C, yellow oil. NMR data (e.g., 1H δ 6.95–7.35 ppm for aromatic protons) suggest strong electron-donating effects from methoxy groups .
  • Key Difference : Additional phenyl substituent and absence of a formyl group compared to the target compound.
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline
  • Structure: Aniline derivative with 3-methoxyphenoxy and trifluoromethyl groups.
  • Properties: Soluble in chloroform and methanol; molecular weight 283.24 g/mol. Used as a research chemical in drug discovery .
  • Key Difference: Aniline core and trifluoromethyl group instead of phenol-formyl structure.

Physicochemical Properties

Compound Core Structure Substituents Melting Point (°C) Solubility Application/Activity
2-Formyl-5-(3-methoxyphenyl)phenol Phenol 2-CHO, 5-(3-MeO-Ph) Not reported Likely polar solvents (e.g., DMSO, methanol)* Potential NLO/anti-inflammatory agent
2-Formyl-5-(4-ethoxyphenyl)thiophene (3c) Thiophene 2-CHO, 5-(4-EtO-Ph) 106–107 Organic solvents NLO materials
3,5-Bis(4-methoxyphenyl)-2-phenylphenol (9d) Phenol 3,5-(4-MeO-Ph), 2-Ph 173.5–175.8 Likely low polarity solvents Synthetic intermediate
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline Aniline 3-MeO-Ph-O, 5-CF3 Not reported Chloroform, methanol, DMSO Pharmaceutical research

*Inferred from solubility trends of phenolic analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for 2-Formyl-5-(3-methoxyphenyl)phenol, and how can purity be validated?

  • Methodology : The compound can be synthesized via formylation of a phenolic precursor using the Vilsmeier-Haack reaction, a method validated for structurally similar formyl-substituted aromatics. Post-synthesis, purity should be confirmed via high-performance liquid chromatography (HPLC) coupled with UV-Vis detection. Structural validation requires 1H^1H- and 13C^{13}C-NMR spectroscopy to confirm the formyl group (δ ~9.8–10.0 ppm in 1H^1H-NMR) and methoxyphenyl substituents. Melting point consistency with literature (e.g., analogous compounds in ) further supports purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • FT-IR : Identify key functional groups (e.g., formyl C=O stretch at ~1680–1720 cm1^{-1}, phenolic O-H stretch at ~3200–3600 cm1^{-1}).
  • NMR : Use 1H^1H-NMR to resolve aromatic protons and 13C^{13}C-NMR to confirm the formyl carbon (~190–200 ppm).
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve steric effects of the methoxyphenyl group .

Advanced Research Questions

Q. How can computational methods predict the nonlinear optical (NLO) properties of this compound?

  • Methodology : Density Functional Theory (DFT) with polarizable continuum models (PCM) can simulate solvation effects on electronic properties. Calculate hyperpolarizability (β) and dipole moments using Gaussian or ORCA software. Compare with experimental data from Hyper-Rayleigh Scattering (HRS) to validate predictions. demonstrates this approach for triazole derivatives with methoxyphenyl groups .

Q. What experimental models are suitable for evaluating the bioactivity of this compound?

  • Methodology :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values.
  • Antimicrobial activity : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Pathway analysis : Western blotting or qPCR to study apoptosis-related markers (e.g., Bcl-2, caspase-3). Structural analogs in highlight the relevance of formyl groups in bioactivity .

Q. How can discrepancies between spectroscopic and crystallographic data be resolved during structural analysis?

  • Methodology :

  • Data refinement : Use SHELXL to adjust thermal parameters and occupancy rates in X-ray data.
  • Dynamic effects : NMR chemical shifts may reflect conformational flexibility not captured in static crystallographic models. Molecular dynamics simulations (e.g., AMBER) can reconcile these differences .

Data-Driven and Mechanistic Questions

Q. What strategies mitigate oxidation of the formyl group during storage or reactions?

  • Methodology :

  • Storage : Store under inert atmosphere (N2_2/Ar) at –20°C with desiccants.
  • Stabilizers : Add radical scavengers (e.g., BHT) to reaction mixtures.
  • Monitoring : Track degradation via LC-MS over time; compare with stability data for 2-formylthiophenes in .

Q. How does the electron-donating methoxy group influence the compound’s reactivity in electrophilic substitution?

  • Methodology :

  • Hammett analysis : Quantify substituent effects using σ+^+ values.
  • DFT calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Experimental validation : Perform bromination or nitration reactions; analyze regioselectivity via NMR .

Cross-Disciplinary Applications

Q. Can this compound serve as a ligand in coordination chemistry?

  • Methodology :

  • Synthesis of metal complexes : React with transition metals (e.g., CuII^{II}, FeIII^{III}) under reflux.
  • Characterization : Use UV-Vis, ESR, and magnetic susceptibility measurements to confirm coordination.
  • Applications : Assess catalytic activity in oxidation reactions, referencing phenolic ligands in .

Tables for Key Data

Property Method/Technique Reference
Melting PointDifferential Scanning Calorimetry
Hyperpolarizability (β)DFT/PCM Simulations
Cytotoxicity (IC50_{50})MTT Assay
Crystallographic ResolutionSHELXL Refinement

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